molecular formula C4H9Cl3Si B1265895 Butyltrichlorosilane CAS No. 7521-80-4

Butyltrichlorosilane

Cat. No.: B1265895
CAS No.: 7521-80-4
M. Wt: 191.55 g/mol
InChI Key: FQEKAFQSVPLXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyltrichlorosilane is an organosilicon compound with the chemical formula CH₃(CH₂)₃SiCl₃. It is a colorless liquid with a pungent odor and is known for its reactivity with water and moisture. This compound is primarily used as a surface modifier and in the production of various silicon-containing compounds .

Mechanism of Action

Target of Action

Butyltrichlorosilane (BTS) is a silane-based surface modifier that primarily targets a variety of metals and metal oxides . It forms a self-assembled monolayer (SAM) by creating a thin outer layer on the surface of these materials .

Mode of Action

The mode of action of BTS involves the formation of a self-assembled monolayer (SAM) on the surface of various metals and metal oxides . This process involves the interaction of BTS with the surface of the target material, resulting in a thin outer layer that modifies the surface properties .

Biochemical Pathways

It is known that bts can be used to introduce surface alkyl groups that can bind well with other compounds, such as 2-methacryloyloxyethyl-4-azidobenzoate (mpaz), to convert hydrophobic glass surfaces to superhydrophilic surfaces .

Pharmacokinetics

It is known that bts is a liquid at room temperature with a density of 116 g/mL at 25 °C .

Result of Action

The primary result of BTS’s action is the modification of the surface properties of various materials. For example, it can convert hydrophobic glass surfaces to superhydrophilic surfaces . It can also functionalize zinc peroxide nanoparticle/polystyrene sulfonate (PSS) hybrid-based sensors to improve the limit of detection by three-folds .

Action Environment

The action of BTS can be influenced by environmental factors. For instance, BTS reacts with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride and flammable butane . It can also serve as a chlorination agent and reacts vigorously with both organic and inorganic acids and with bases to generate toxic or flammable gases .

Safety and Hazards

Butyltrichlorosilane is flammable and can cause severe skin burns and eye damage. It may also cause respiratory irritation. It reacts violently with water, producing toxic gases .

Future Directions

Butyltrichlorosilane has been used in research to improve the removal efficiency of polyethylene and polypropylene-based microplastic particles from water . It has also been used to convert hydrophobic glass surfaces to superhydrophilic surfaces .

Biochemical Analysis

Biochemical Properties

Butyltrichlorosilane plays a significant role in biochemical reactions, particularly in surface modification and functionalization. It interacts with a variety of biomolecules, including enzymes and proteins, to form stable coatings on surfaces. For example, this compound can bind with 2-methacryloyloxyethyl-4-azidobenzoate to create superhydrophilic surfaces . Additionally, it can functionalize zinc peroxide nanoparticle/polystyrene sulfonate hybrid-based sensors, enhancing their detection limits . These interactions are primarily based on the formation of covalent bonds between the silane groups and the functional groups of the biomolecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is known to cause severe skin burns and eye damage upon contact, indicating its strong reactivity with cellular components . Inhalation of this compound vapors can irritate the respiratory tract, while ingestion can cause burns in the mouth and stomach . These effects suggest that this compound can disrupt cell membranes and proteins, leading to cellular damage and inflammation. Additionally, its impact on cell signaling pathways, gene expression, and cellular metabolism is likely mediated through its interactions with cellular proteins and enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with water, moist air, and other biomolecules. Upon exposure to water, this compound hydrolyzes to produce hydrogen chloride and butanol . This reaction generates heat and toxic fumes, which can further interact with cellular components. The compound’s ability to form covalent bonds with functional groups on biomolecules allows it to modify surfaces and create stable coatings. These interactions can lead to enzyme inhibition or activation, depending on the nature of the biomolecule involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is known to be stable under normal conditions but can degrade upon prolonged exposure to moisture and air . This degradation results in the release of hydrogen chloride and butanol, which can have long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can cause persistent cellular damage and inflammation over time, highlighting the importance of proper handling and storage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild irritation and inflammation, while higher doses can lead to severe toxicity and adverse effects . Studies have shown that this compound can cause respiratory distress, skin burns, and gastrointestinal damage at high doses . These findings indicate that there is a threshold effect, where the severity of the effects increases with the dosage.

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis and subsequent reactions with biomolecules. The compound interacts with enzymes and cofactors to produce hydrogen chloride and butanol . These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels. The presence of this compound can also influence the activity of enzymes involved in detoxification and cellular defense mechanisms.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form covalent bonds with functional groups allows it to localize to specific cellular compartments . This localization can affect its accumulation and activity, leading to localized cellular effects. The transport and distribution of this compound are influenced by its chemical properties and the presence of specific transporters and binding proteins.

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with cellular components and targeting signals. The compound can be directed to specific compartments or organelles through post-translational modifications and binding interactions . This localization can influence its activity and function, affecting cellular processes such as signaling, metabolism, and gene expression. The presence of this compound in specific subcellular locations can lead to targeted effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyltrichlorosilane is typically synthesized through the reaction of butylmagnesium chloride with silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

C4H9MgCl+SiCl4C4H9SiCl3+MgCl2\text{C}_4\text{H}_9\text{MgCl} + \text{SiCl}_4 \rightarrow \text{C}_4\text{H}_9\text{SiCl}_3 + \text{MgCl}_2 C4​H9​MgCl+SiCl4​→C4​H9​SiCl3​+MgCl2​

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of butylsilane. The process involves the reaction of butylsilane with chlorine gas in the presence of a catalyst, typically at elevated temperatures. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Types of Reactions:

    Hydrolysis: this compound reacts vigorously with water, producing butanol and hydrochloric acid.

C4H9SiCl3+3H2OC4H9Si(OH)3+3HCl\text{C}_4\text{H}_9\text{SiCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{C}_4\text{H}_9\text{Si(OH)}_3 + 3\text{HCl} C4​H9​SiCl3​+3H2​O→C4​H9​Si(OH)3​+3HCl

    Substitution Reactions: It can undergo substitution reactions with alcohols, amines, and other nucleophiles, replacing the chlorine atoms with the nucleophile.

C4H9SiCl3+3ROHC4H9Si(OR)3+3HCl\text{C}_4\text{H}_9\text{SiCl}_3 + 3\text{ROH} \rightarrow \text{C}_4\text{H}_9\text{Si(OR)}_3 + 3\text{HCl} C4​H9​SiCl3​+3ROH→C4​H9​Si(OR)3​+3HCl

Common Reagents and Conditions:

    Hydrolysis: Water or moist air.

    Substitution: Alcohols, amines, or other nucleophiles under anhydrous conditions.

Major Products:

Comparison with Similar Compounds

  • Trichlorosilane (SiHCl₃)
  • Octadecyltrichlorosilane (CH₃(CH₂)₁₇SiCl₃)
  • Phenyltrichlorosilane (C₆H₅SiCl₃)

Comparison: Butyltrichlorosilane is unique due to its butyl group, which imparts specific hydrophobic properties and reactivity. Compared to trichlorosilane, it has a longer carbon chain, making it more suitable for applications requiring hydrophobic surface modifications. Octadecyltrichlorosilane, with its much longer carbon chain, is used for creating highly hydrophobic surfaces, while phenyltrichlorosilane is used for introducing aromatic groups onto surfaces .

Properties

IUPAC Name

butyl(trichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl3Si/c1-2-3-4-8(5,6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEKAFQSVPLXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl3Si
Record name BUTYLTRICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/290
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064730
Record name Silane, butyltrichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Butyltrichlorosilane appears as a colorless liquid with a pungent odor. Flash point 126 °F. Corrosive to metals and skin. Used to make various silicon containing compounds., Colorless liquid; [HSDB] Faintly red clear liquid; [MSDSonline]
Record name BUTYLTRICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/290
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butyl trichlorosilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4057
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

288 °F at 760 mmHg (USCG, 1999), 148.5 °C
Record name BUTYLTRICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/290
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butyltrichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/283
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

126 °F (USCG, 1999), 130 °F (54 °C) (open cup)
Record name BUTYLTRICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/290
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butyltrichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/283
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in ethyl ether, benzene, toluene, ethyl acetate, Soluble in heptane
Record name Butyltrichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/283
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1606 g/cu cm at 20 C
Record name BUTYLTRICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/290
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butyltrichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/283
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

6.4 (Air = 1)
Record name Butyltrichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/283
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

7521-80-4
Record name BUTYLTRICHLOROSILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/290
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butyltrichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7521-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyltrichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007521804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyltrichlorosilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyltrichlorosilane
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/butyltrichlorosilane-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Silane, butyltrichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, butyltrichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyltrichlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYLTRICHLOROSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ9O7LYO00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Butyltrichlorosilane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/283
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyltrichlorosilane
Reactant of Route 2
Reactant of Route 2
Butyltrichlorosilane
Reactant of Route 3
Reactant of Route 3
Butyltrichlorosilane
Reactant of Route 4
Reactant of Route 4
Butyltrichlorosilane
Reactant of Route 5
Butyltrichlorosilane
Reactant of Route 6
Butyltrichlorosilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.